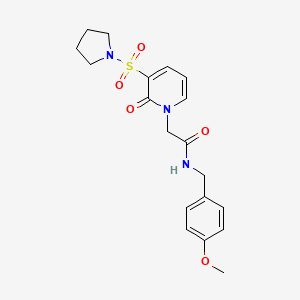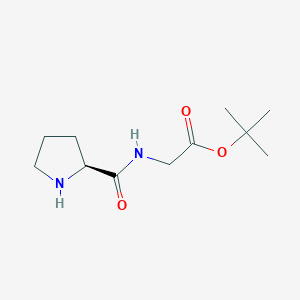
(s)-Prolylglycine t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-Prolylglycine t-butyl ester is a derivative of the amino acids proline and glycine, where the carboxyl group of glycine is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (s)-Prolylglycine t-butyl ester typically involves the esterification of the carboxyl group of glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and provides high yields of the ester.
Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups . This method is efficient and provides good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(s)-Prolylglycine t-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Conversion back to the parent carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Esterification: DCC and DMAP in anhydrous conditions.
Hydrolysis: Aqueous phosphoric acid or other mild acids.
Reduction: LiAlH4 in anhydrous ether.
Major Products
Hydrolysis: Glycine and tert-butyl alcohol.
Reduction: Corresponding alcohols.
Scientific Research Applications
(s)-Prolylglycine t-butyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide bond formation.
Organic Synthesis: Used in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Pharmaceuticals: In the development of drugs and bioactive compounds where stability and selective reactivity are crucial.
Mechanism of Action
The mechanism of action of (s)-Prolylglycine t-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxyl group of glycine from reacting under various synthetic conditions. The ester can be selectively removed under mild acidic conditions, restoring the carboxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate (Boc-NRR’): Used to protect amino groups.
9-Fluorenylmethyl carbamate (Fmoc-NRR’): Another protecting group for amino groups.
Uniqueness
(s)-Prolylglycine t-butyl ester is unique due to its specific application in protecting the carboxyl group of glycine, providing stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.
Properties
IUPAC Name |
tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYVPMLUWIUPP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
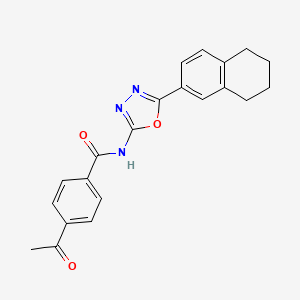
![1-[(adamantan-1-yl)methyl]-3-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B2443672.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)
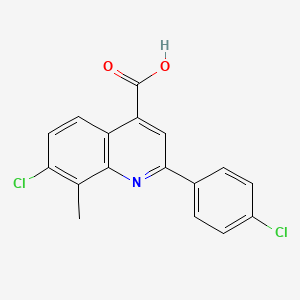
![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)
![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)
![N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2443686.png)
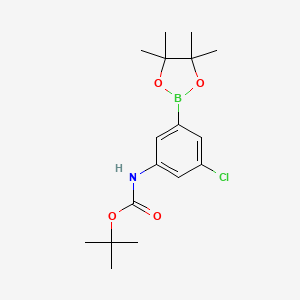

![N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2443690.png)
